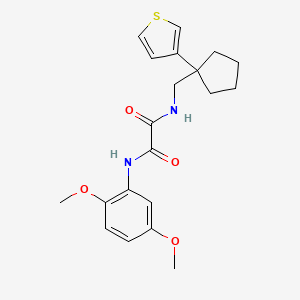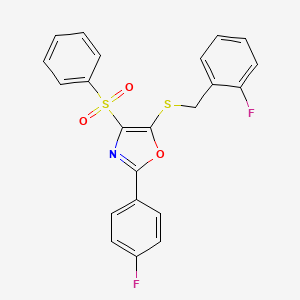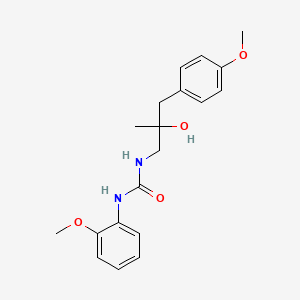
2-(Pent-4-en-1-yl)-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(Pent-4-en-1-yl)-1,3-dioxane and its derivatives involves several strategies, including the reaction of phosphorus pentasulfide with diols to produce 2-mercapto-2-thiono-1,3,2-dioxaphospholanes and dioxaphosphorinanes, and the use of 2,2-(trimethylenedithio)pent-4-enal precursors for the synthesis of 3,3-disubstituted pent-4-enals (Chauhan et al., 1983); (Young et al., 1985). These methodologies highlight the versatility of 1,3-dioxane derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of 1,4-dioxane, a related compound, has been extensively studied, providing insights into the structure of 2-(Pent-4-en-1-yl)-1,3-dioxane. Gaseous 1,4-dioxane exists almost entirely in the chair form, with detailed bond distances and angles that shed light on the stability and conformation of dioxane rings (Fargher et al., 2014).
Chemical Reactions and Properties
2-(Pent-4-en-1-yl)-1,3-dioxane undergoes various chemical reactions, including the formation of 5-alkyl-2-(4-cyanophenyl)-1,3-dioxanes through cyclocondensation, demonstrating its reactivity and potential for creating complex molecules for applications such as liquid crystals (Liu Qian-feng, 2002).
Physical Properties Analysis
The study of 1,3-dioxanes, including 2-(Pent-4-en-1-yl)-1,3-dioxane, involves analyzing their conformational preferences and stability. For example, oligo-1,3-dioxanylmethanes have been shown to maintain a high conformational preference, which is crucial for understanding the physical properties of these compounds (Trieselmann et al., 2002).
Chemical Properties Analysis
The chemical properties of 2-(Pent-4-en-1-yl)-1,3-dioxane are influenced by its functional groups and molecular structure. Studies on related dioxane compounds reveal insights into their reactivity, such as the spontaneous resolution of 1,3-diols from naphthylidene derivatives, indicating the chiral nature and potential for enantioselective reactions of dioxane derivatives (Alvarez-Ricardo et al., 2022).
Wissenschaftliche Forschungsanwendungen
Chiral Acyl Radical Equivalents
2-(4-Penten-1-yl)-1,3-dioxolan-2-yl and 2-(4-penten-1-yl)-1,3-dioxan-2-yl radicals have been studied for their diastereoselectivity in cyclizations. These compounds, derived from symmetrically substituted diols, exhibit poor diastereoselectivity due to conformer influences. However, disymmetrically substituted dioxanyl radicals, constrained to chairlike conformations, show high diastereoselectivity in cyclizations (Stien et al., 1997).
Stereoinduced Cyclization in Organic Synthesis
Pent-4-en-2-yl carboxylates react with iodosylbenzene to form tetrahydrofurans with high diastereomeric ratios, likely proceeding via a 1,3-dioxan-2-yl cation. This process illustrates the potential of these compounds in stereoselective organic synthesis (Fujita et al., 2008).
Palladium-Catalyzed Cross-Coupling
3-Alkylbicyclo[1.1.1]pent-1-yl Grignard reagents have been coupled with bromoarenes using PdCl2(dppf) in a process involving 1,4-dioxane as a co-solvent. This method demonstrates the utility of these compounds in complex organic syntheses (Rehm et al., 1999).
Regioselectivity in Radical Cyclization
Studies on the regioselectivity of cyclization of pent-4-en-1-oxyl and pent-4-en-1-peroxyl radicals indicate the preferential formation of tetrahydrofuran-2-ylmethyl radicals under neutral conditions, demonstrating the selective reactivity of these systems (Bloodworth et al., 1988).
Cyclization in Liquid Crystal Synthesis
5-Alkyl-2-(4-cyanophenyl)-1,3-dioxanes, like 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane, have been synthesized for use in liquid crystals, showcasing the application of these compounds in material science (Liu Qian-feng, 2002).
Advanced Oxidation Processes
The degradation of 1,4-dioxane using advanced oxidation processes in wastewater treatment highlights the environmental relevance and treatment strategies for these compounds (Chitra et al., 2012).
Wirkmechanismus
Target of Action
The primary target of 2-(Pent-4-en-1-yl)-1,3-dioxane, also known as MDMB-4en-PINACA, is the cannabinoid (CB1) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including mood, appetite, pain-sensation, and memory.
Mode of Action
MDMB-4en-PINACA acts as a full and potent agonist of the CB1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, MDMB-4en-PINACA binds to the CB1 receptors, activating them and resulting in various physiological changes.
Biochemical Pathways
Activation of the CB1 receptors can lead to effects such as hypothermia, lethargy, euphoria, and memory loss .
Pharmacokinetics
It’s known that human carboxylesterases (hces) play a crucial role in the catalytic hydrolysis of drugs, including synthetic cannabinoids
Result of Action
The activation of CB1 receptors by MDMB-4en-PINACA can lead to a range of effects at the molecular and cellular level. These include cannabis-like euphoria at moderate levels of intake, with dissociation described at higher doses. Both sedation and stimulation have been reported, in addition to memory loss, confusion, and agitation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MDMB-4en-PINACA. It’s important to note that the use of MDMB-4en-PINACA has been associated with severe adverse effects, including fatal intoxication and cases of impaired driving .
Eigenschaften
IUPAC Name |
2-pent-4-enyl-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9-10-7-5-8-11-9/h2,9H,1,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGECLBSWTBPFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1OCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pent-4-en-1-yl)-1,3-dioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![Methyl 2-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B2497239.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)

![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)
